molecular formula C8H10ClNO2 B13608566 (s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol

(s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol

Cat. No.: B13608566
M. Wt: 187.62 g/mol
InChI Key: BXFJZKMWVRALEU-SSDOTTSWSA-N
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Description

(s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol is a chemical compound known for its unique structure and properties. This compound features a phenol group substituted with an amino and hydroxyethyl group, as well as a chlorine atom. Its stereochemistry is denoted by the (s)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 2-chlorophenol as the starting material.

    Nitration: The 2-chlorophenol undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Hydroxylation: The amino group is hydroxylated to form the hydroxyethyl group using an appropriate hydroxylating agent.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the chlorine atom, forming a dechlorinated derivative.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 4-(1-Amino-2-oxoethyl)-2-chlorophenol.

    Reduction: Formation of 4-(1-Amino-2-hydroxyethyl)phenol.

    Substitution: Formation of 4-(1-Amino-2-hydroxyethyl)-2-methoxyphenol or 4-(1-Amino-2-hydroxyethyl)-2-cyanophenol.

Scientific Research Applications

(s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyethyl and amino groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Amino-2-hydroxyethyl)phenol: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    4-(1-Amino-2-hydroxyethyl)-2-methoxyphenol: Contains a methoxy group instead of a chlorine atom, affecting its chemical properties.

    4-(1-Amino-2-hydroxyethyl)-2-cyanophenol:

Uniqueness

(s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol is unique due to the presence of the chlorine atom, which influences its reactivity and interactions with other molecules

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

4-[(1S)-1-amino-2-hydroxyethyl]-2-chlorophenol

InChI

InChI=1S/C8H10ClNO2/c9-6-3-5(7(10)4-11)1-2-8(6)12/h1-3,7,11-12H,4,10H2/t7-/m1/s1

InChI Key

BXFJZKMWVRALEU-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CO)N)Cl)O

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)Cl)O

Origin of Product

United States

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